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molecular formula C7H6F2 B1333485 3,4-Difluorotoluene CAS No. 2927-34-6

3,4-Difluorotoluene

Cat. No. B1333485
M. Wt: 128.12 g/mol
InChI Key: FZMPLKVGINKUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06008407

Procedure details

To a stirred mixture of 4-chloro-1-methyl-4,5,5-trifluorocyclohexene and 5-chloro-1-methyl-4,4,5-trifluorocyclohexene (1.20 kg) prepared in Example 1 was added 42 g of benzyltriethylammonium chloride, and then the reaction mixture was heated to 85° C. followed by slowly adding 2.15 kg of 50% aqueous sodium hydroxide solution over 4.5 hours. The reaction mixture was stirred for an additional 1.5 hours at 90° C. and then the resultant was purified by steam distillation followed by separating the aqueous layer. The organic layer was dried with 32 g of calcium chloride, and then 0.64 kg of the desired product was collected by fractional distillation at temperature range of 112° C. as a colorless liquid.
Name
4-chloro-1-methyl-4,5,5-trifluorocyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-chloro-1-methyl-4,4,5-trifluorocyclohexene
Quantity
1.2 kg
Type
reactant
Reaction Step One
Quantity
2.15 kg
Type
reactant
Reaction Step Two
Quantity
42 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1([F:11])[C:7](F)([F:8])[CH2:6][C:5]([CH3:10])=[CH:4][CH2:3]1.ClC1(F)CC(C)=CCC1(F)F.[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[F:8][C:7]1[CH:6]=[C:5]([CH3:10])[CH:4]=[CH:3][C:2]=1[F:11] |f:2.3,4.5|

Inputs

Step One
Name
4-chloro-1-methyl-4,5,5-trifluorocyclohexene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(CC=C(CC1(F)F)C)F
Name
5-chloro-1-methyl-4,4,5-trifluorocyclohexene
Quantity
1.2 kg
Type
reactant
Smiles
ClC1(C(CC=C(C1)C)(F)F)F
Step Two
Name
Quantity
2.15 kg
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
42 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an additional 1.5 hours at 90° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the resultant was purified by steam distillation
CUSTOM
Type
CUSTOM
Details
by separating the aqueous layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with 32 g of calcium chloride
DISTILLATION
Type
DISTILLATION
Details
0.64 kg of the desired product was collected by fractional distillation at temperature range of 112° C. as a colorless liquid

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
FC=1C=C(C=CC1F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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